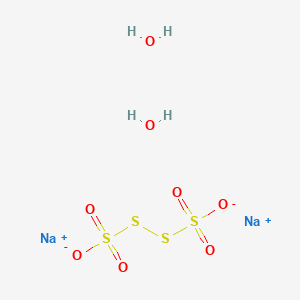
Tetrationato de sodio dihidratado
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium tetrathionate dihydrate is the dihydrate of sodium tetrathionate. It has been synthesized from sodium thiosulfate by iodine oxidation. Its crystals exhibit monoclinic crystal system and space group C23-C2.
A sulfuric acid dimer, formed by disulfide linkage. This compound has been used to prolong coagulation time and as an antidote in cyanide poisoning.
Aplicaciones Científicas De Investigación
Agente tiosulfatante
El tetrationato de sodio dihidratado actúa como un agente tiosulfatante . Reacciona con tioles, como la cisteína, para formar S-sulfo-tioles .
Determinación cuantitativa de cisteína/cistina total en proteínas
Este compuesto se utiliza en la determinación cuantitativa de cisteína/cistina total en proteínas . Esto es particularmente útil en la investigación bioquímica donde la comprensión de la concentración de estos aminoácidos en una muestra de proteína es importante.
Inactivación reversible de enzimas
El this compound puede utilizarse para la inactivación reversible de enzimas . Esta es una herramienta valiosa en la investigación enzimológica, que permite a los científicos controlar la actividad enzimática durante los experimentos.
Síntesis química
Como sal inorgánica, el this compound se utiliza en varios procesos de síntesis química . Sus propiedades lo convierten en un reactivo útil en la creación de otros compuestos.
Aplicaciones de uso exclusivo para investigación (RUO)
Este compuesto se utiliza a menudo en entornos de investigación para una variedad de aplicaciones . Como producto RUO, está principalmente destinado al uso de diagnóstico in vitro y no está destinado al uso terapéutico o de diagnóstico en humanos o animales .
Mecanismo De Acción
Target of Action
Sodium tetrathionate dihydrate primarily targets thiols , such as cysteine . Thiols are organic compounds that contain a sulfur-hydrogen bond. They play a crucial role in the structure and function of proteins, which are vital for various biological processes.
Mode of Action
The compound interacts with its targets through a process known as thiosulfation . In this reaction, sodium tetrathionate dihydrate reacts with thiols to form S-sulfo-thiols. This interaction can lead to the reversible inactivation of enzymes , which can significantly alter the biochemical processes within a cell.
Biochemical Pathways
The primary biochemical pathway affected by sodium tetrathionate dihydrate involves the oxidation of sodium thiosulfate . This reaction is signaled by the decoloration of iodine and forms the basis of iodometric titrations . The product of this reaction is sodium tetrathionate dihydrate itself .
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in the body.
Result of Action
The interaction of sodium tetrathionate dihydrate with thiols can lead to the reversible inactivation of enzymes . This can affect various cellular processes, including protein synthesis and metabolism. The exact molecular and cellular effects can vary depending on the specific enzymes and biochemical pathways involved.
Action Environment
The action of sodium tetrathionate dihydrate can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments. Additionally, its stability may be affected by temperature, as it is typically stored at 2-8°C .
Análisis Bioquímico
Biochemical Properties
Sodium tetrathionate dihydrate plays a significant role in biochemical reactions. It is formed by the oxidation of sodium thiosulfate (Na2S2O3), for instance, by the action of iodine . This reaction forms the basis of iodometric titrations
Cellular Effects
It has been used to study its impact on the oxidative folding of proteins, utilizing Gaussia princeps luciferase as a bioluminescent substrate .
Molecular Mechanism
It is known to be involved in the oxidation of sodium thiosulfate
Dosage Effects in Animal Models
In a study involving a swine model of acute cyanide toxicity, Sodium tetrathionate dihydrate was administered intramuscularly at a dosage of approximately 18 mg/kg . The study found that all animals treated with Sodium tetrathionate dihydrate returned to breathing at a mean time of 10.85 minutes after antidote .
Metabolic Pathways
Sodium tetrathionate dihydrate is involved in the oxidation of sodium thiosulfate
Propiedades
Número CAS |
13721-29-4 |
|---|---|
Fórmula molecular |
H4NaO7S4 |
Peso molecular |
267.3 g/mol |
InChI |
InChI=1S/Na.H2O6S4.H2O/c;1-9(2,3)7-8-10(4,5)6;/h;(H,1,2,3)(H,4,5,6);1H2 |
Clave InChI |
VUNPLPZHLRVFOI-UHFFFAOYSA-N |
SMILES |
O.O.[O-]S(=O)(=O)SSS(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
O.OS(=O)(=O)SSS(=O)(=O)O.[Na] |
Key on ui other cas no. |
13721-29-4 |
Pictogramas |
Irritant |
Números CAS relacionados |
13760-29-7 (Parent) |
Sinónimos |
Potassium Tetrathionate Sodium Tetrathionate Tetrathionate, Potassium Tetrathionate, Sodium Tetrathionic Acid Tetrathionic Acid, Calcium Salt (1:1) Tetrathionic Acid, Dipotassium Salt Tetrathionic Acid, Disodium Salt Tetrathionic Acid, Disodium Salt, Dihydrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















